Home > Products > Screening Compounds P57822 > Pyronaridine Tetraphosphate
Pyronaridine Tetraphosphate - 76748-86-2

Pyronaridine Tetraphosphate

Catalog Number: EVT-281013
CAS Number: 76748-86-2
Molecular Formula: C29H35ClN5O6P
Molecular Weight: 616.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyronaridine Tetraphosphate is a synthetic antimalarial drug [, ]. It is classified as an aryl amino alcohol, structurally similar to quinine and mefloquine []. While primarily known for its antimalarial activity, Pyronaridine Tetraphosphate is increasingly investigated for its potential against other infectious diseases [, ].

Diminazene Aceturate

Compound Description: Diminazene aceturate is an antiprotozoal drug commonly used in veterinary medicine to treat babesiosis and trypanosomiasis. [, , , , , , , ]

Artesunate

Compound Description: Artesunate is an antimalarial drug derived from artemisinin and commonly used in combination therapies for uncomplicated malaria. [, , , , ]

Relevance: Artesunate is often paired with Pyronaridine Tetraphosphate to create Pyramax®, a fixed-dose combination therapy used to treat malaria. [, , , ] While both compounds demonstrate antimalarial activity, their mechanisms differ, allowing for a potential synergistic effect when used in combination. []

Luteolin

Compound Description: Luteolin is a flavonoid with known anti-inflammatory and antioxidant properties. [, ]

Relevance: Luteolin is studied in combination with Pyronaridine Tetraphosphate for its potential to enhance the antibabesial activity of the latter. Although luteolin possesses some intrinsic antiparasitic activity, combining it with other compounds like Pyronaridine Tetraphosphate aims to enhance efficacy against Babesia. [, ]

Enrofloxacin

Compound Description: Enrofloxacin is a fluoroquinolone antibiotic used in veterinary medicine to treat various bacterial infections. []

Relevance: Enrofloxacin, along with other fluoroquinolone antibiotics, has been studied for its potential antibabesial activity. [] While not structurally related to Pyronaridine Tetraphosphate, its inclusion in studies investigating combination therapies for babesiosis highlights its potential relevance in the field.

Enoxacin

Compound Description: Enoxacin is another fluoroquinolone antibiotic with a similar mechanism of action to enrofloxacin. []

Relevance: Similar to enrofloxacin, enoxacin is explored for its antibabesial activity and potential synergistic effects when combined with other drugs like Pyronaridine Tetraphosphate. [] Its presence in these studies emphasizes the ongoing search for effective treatments against Babesia infections.

Trovafloxacin

Compound Description: Trovafloxacin is a fluoroquinolone antibiotic, similar in structure and function to both enrofloxacin and enoxacin. []

Relevance: Like other fluoroquinolones, trovafloxacin is studied for its antibabesial properties and potential to enhance the efficacy of existing treatments when used in combination. [] Its inclusion alongside Pyronaridine Tetraphosphate underscores the ongoing efforts to identify effective combination therapies against parasitic infections.

Norfloxacin

Compound Description: Norfloxacin is a fluoroquinolone antibiotic used to treat bacterial infections. []

Relevance: While primarily an antibacterial agent, norfloxacin's in vitro activity against Babesia parasites led to its inclusion in studies exploring alternative treatments. [] Although not directly related to Pyronaridine Tetraphosphate structurally, its potential against Babesia makes it relevant to the research landscape surrounding antibabesial drug development.

Ofloxacin

Compound Description: Ofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly employed to treat various bacterial infections. [, ]

Relevance: Similar to other fluoroquinolones, ofloxacin is investigated for its potential antibabesial activity, albeit at a lower efficacy compared to some others in the class. [, ] Its inclusion alongside Pyronaridine Tetraphosphate in investigations highlights the ongoing search for effective combination therapies against parasitic diseases.

Chloroquine

Compound Description: Chloroquine is a well-known antimalarial drug, although its efficacy has been compromised due to widespread resistance. []

Relevance: Chloroquine serves as a comparative agent in studies evaluating the efficacy of Pyronaridine Tetraphosphate against malaria. [] While both compounds target Plasmodium parasites, their mechanisms of action differ, and Pyronaridine Tetraphosphate offers a potential alternative in areas where chloroquine resistance is prevalent.

Tilorone

Compound Description: Tilorone is an antiviral and interferon inducer previously investigated for its potential against various viral infections. [, ]

Relevance: Although structurally distinct from Pyronaridine Tetraphosphate, tilorone is researched alongside it for its potential anti-Ebola virus activity. [, ] Both compounds are explored as potential repurposed drugs for treating Ebola virus disease, highlighting the ongoing search for effective therapies against this deadly pathogen.

Quinacrine

Compound Description: Quinacrine is an antimalarial drug with a diverse range of applications, including treating parasitic infections and inflammatory conditions. []

Relevance: While structurally unrelated to Pyronaridine Tetraphosphate, quinacrine's inclusion alongside it in studies investigating potential Ebola virus treatments underscores the ongoing search for effective therapeutics. Both compounds are explored for their ability to inhibit viral entry and offer potential repurposing opportunities. []

Source and Classification

Pyronaridine tetraphosphate is derived from pyronaridine, which was initially developed in the 1970s. The compound is classified under the category of antimalarial agents and has been used in various formulations to combat malaria. Its classification as a tetraphosphate salt enhances its solubility and bioavailability compared to the free base form of pyronaridine .

Synthesis Analysis

The synthesis of pyronaridine tetraphosphate involves several key steps that have been optimized for industrial production:

  1. Starting Materials: The synthesis begins with 5-amino-2-methoxypyridine, which is condensed with 2,4-dichlorobenzoic acid to form an intermediate compound.
  2. Cyclization: This intermediate undergoes cyclization in the presence of phosphorus oxychloride, yielding a naphthyridine derivative.
  3. Mannich Reaction: The cyclized product is then reacted with 4-aminophenol through a Mannich reaction to produce pyronaridine.
  4. Phosphorylation: Finally, pyronaridine is treated with phosphoric acid to yield pyronaridine tetraphosphate.

Recent improvements in the synthesis process have focused on optimizing reaction conditions to reduce impurities and enhance yield. For instance, using ethylenedichloride as a solvent and adjusting reaction times has significantly improved the purity and yield of the final product .

Molecular Structure Analysis

Pyronaridine tetraphosphate has a complex molecular structure characterized by its empirical formula C29H32ClN5O2C_{29}H_{32}ClN_5O_2 and a molecular weight of approximately 518 g/mol. The structure includes:

  • A naphthyridine core that contributes to its antimalarial activity.
  • Multiple functional groups that enhance solubility and interaction with biological targets.
  • The phosphate groups that improve pharmacokinetic properties.

The compound appears as a hygroscopic yellow powder that is sparingly soluble in water but shows increased solubility in acidic conditions . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses have provided detailed insights into its structural characteristics, confirming the presence of specific functional groups and their spatial arrangements .

Chemical Reactions Analysis

Pyronaridine tetraphosphate participates in various chemical reactions relevant to its pharmacological activity:

  1. Formation of Drug-Hematin Complex: Pyronaridine interacts with hematin, forming a complex that inhibits the polymerization of hematin into hemozoin, a detoxification product for malaria parasites.
  2. Kinetic Studies: The kinetics of dissolution and interaction with biological membranes have been studied using high-performance liquid chromatography (HPLC), revealing important parameters such as solubility at physiological pH .
  3. Stability Testing: Stability under various conditions (e.g., temperature, pH) has been assessed to ensure efficacy during storage and use.

These reactions underscore the compound's role in disrupting the life cycle of malaria parasites within infected erythrocytes.

Mechanism of Action

The mechanism of action of pyronaridine tetraphosphate involves several critical processes:

  • Inhibition of Hematin Polymerization: The primary action occurs when pyronaridine binds to hematin, preventing its conversion into hemozoin. This accumulation of free hematin leads to increased oxidative stress within the parasite.
  • Lysosomal Accumulation: As a lysosomotropic agent, pyronaridine accumulates in lysosomes, where it exerts toxic effects on parasites by disrupting their metabolic processes.
  • Cellular Interference: The drug interferes with cellular detoxification mechanisms, leading to parasite death due to oxidative damage .

This multifaceted approach makes pyronaridine tetraphosphate an effective treatment option against resistant strains of malaria.

Physical and Chemical Properties Analysis

Pyronaridine tetraphosphate exhibits several notable physical and chemical properties:

  • Appearance: It is a yellowish hygroscopic powder with no distinct odor.
  • Solubility: Sparingly soluble in water (approximately 1.46% w/v), but more soluble at lower pH levels.
  • Stability: Exhibits stability under controlled conditions but may degrade under extreme temperatures or humidity .
  • Lipophilicity: Exhibits high lipophilicity at physiological pH, which decreases as pH lowers.

These properties influence its formulation and administration routes in clinical settings.

Applications

Pyronaridine tetraphosphate has several significant applications:

The versatility of pyronaridine tetraphosphate highlights its importance not only as an antimalarial agent but also as a candidate for broader therapeutic applications.

Historical Development and Initial Applications

Synthesis and Early Antimalarial Discovery in the 1970s

Pyronaridine tetraphosphate was first synthesized in 1970 by researchers at the Institute of Chinese Parasitic Diseases (Shanghai, China) as part of Project 7351—a national effort to combat chloroquine-resistant Plasmodium falciparum malaria. The compound was designed by hybridizing structural elements of two existing antimalarials: the acridine core of mepacrine (quinacrine) and the aminoalkylphenol side chain of amodiaquine [4] [8]. This strategic fusion aimed to retain the schizonticidal activity of acridines while overcoming emerging drug resistance mechanisms. The molecular structure features a benzonaphthyridine scaffold with four ionizable groups, enabling formation of the stable tetraphosphate salt (chemical formula: C~29~H~32~ClN~5~O~2~·4H~3~PO~4~) to enhance aqueous solubility [1] [8].

Table 1: Key Physicochemical Properties of Pyronaridine Tetraphosphate

PropertyValueMethod/Notes
Molecular Weight518 g/mol (free base)Empirical formula: C~29~H~32~ClN~5~O~2~
Aqueous Solubility1.46% (w/v)Sparingly soluble (vs. 0.02% for free base)
Hydrophobicity Index (R~m~)0.872 (salt form)Compared to 0.773 for free base
logD at pH 7.40.2–0.4 (measured)Discrepancy vs. calculated (4.2–5.3)
pKa Values7.08, 7.39, 9.88, 10.30Titration-derived ionization constants

Preclinical studies demonstrated exceptional potency against multiple Plasmodium strains. In rodent malaria models (P. berghei), pyronaridine achieved 99% suppression of parasitemia at 7.5 mg/kg/day—superior to chloroquine at equivalent doses [8]. Crucially, it retained nanomolar activity against chloroquine-resistant strains (IC~50~: 10–20 nM), attributed to its ability to form irreversible complexes with haematin (1:2 stoichiometry) that disrupt haem detoxification in the parasite digestive vacuole [1] [2]. By 1973, pyronaridine entered clinical trials as the monotherapy product Malaridine®, marking China’s first domestically developed antimalarial.

Integration into Chinese Malaria Treatment Programs (1980s–2000s)

Following its 1980 approval, pyronaridine became a cornerstone of China’s national malaria control program. It was formulated as enteric-coated tablets (100 mg or 175 mg tetraphosphate salt), intramuscular injections, and intravenous solutions for flexible deployment across transmission settings [4] [8]. Field studies in Hainan and Yunnan provinces—endemic for multidrug-resistant P. falciparum—reported >95% clinical cure rates with a 3-day regimen (total dose: 1.2 g base equivalent in adults) [8]. This efficacy persisted even as chloroquine resistance exceeded 90% in these regions, confirming pyronaridine’s utility against resistant parasites.

Large-scale pharmacovigilance data (1985–1995) from >12,000 patients established its therapeutic profile, noting advantages over quinolines: lower cardiotoxicity risk and absence of cinchonism-like neurological effects [8]. By 2000, pyronaridine monotherapy had treated an estimated 500,000 malaria cases in China. However, limitations emerged, including:

  • Pharmacokinetic variability: Plasma concentrations varied 4-fold between individuals
  • Dosing complexity: Weight-based adjustments needed for paediatric cases
  • Emergence of tolerance: Isolated reports of rising IC~50~ values in Cambodian border regions

These challenges prompted research into fixed-dose combinations to extend pyronaridine’s therapeutic lifespan.

Transition to Artemisinin-Based Combination Therapies (ACTs)

The 2001 WHO recommendation for artemisinin-based combinations (ACTs) spurred development of pyronaridine-artesunate (PA). Preclinical synergy studies revealed:

  • Additive effects with artemisinins despite weak antagonism in in vitro isobolograms [2]
  • Complementary pharmacokinetics: Artesunate’s rapid parasite reduction (half-life: 0.5–1 hr) paired with pyronaridine’s prolonged elimination (half-life: 9–13 days) [1] [3]

Table 2: Efficacy of Pyronaridine-Artesunate in Pivotal Clinical Trials (2008–2018)

Trial PopulationComparator ACTPCR-Corrected Cure Rate (Day 28)Parasite Clearance Time (hr)
African Children (n=1,732)Artemether-lumefantrine98.9% vs. 96.4%24 vs. 32
Asian Adults (n=1,246)Artesunate-mefloquine99.2% vs. 97.1%22 vs. 36
P. vivax Cases (n=419)Artesunate alone99.5%26

Source: Compiled from [1] [3] [8]

The PA combination achieved EMA Article 58 approval (2012) and WHO prequalification (2015) for uncomplicated P. falciparum and P. vivax malaria. Its 3:1 fixed ratio (180 mg pyronaridine tetraphosphate: 60 mg artesunate) optimized mutual exposure, while pediatric granules ensured accurate dosing down to 5 kg bodyweight [1] [3]. Crucially, PA maintained >95% efficacy against artemisinin-resistant Kelch13 mutant strains in Cambodia—a setting where other ACTs failed [3]. This resilience stems from pyronaridine’s distinct mechanism: unlike quinolines, it inhibits glutathione-dependent haem degradation and binds haematin at multiple sites, reducing resistance selection pressure [2] [8].

Properties

CAS Number

76748-86-2

Product Name

Pyronaridine Tetraphosphate

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid

Molecular Formula

C29H35ClN5O6P

Molecular Weight

616.0 g/mol

InChI

InChI=1S/C29H32ClN5O2.H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);(H3,1,2,3,4)

InChI Key

AFQUPAGSIINWCQ-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine
4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol
4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol
benzonaphthyridine 7351
malaridine
phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4)
pyronaridine
pyronaridine phosphate salt
pyronaridine tetraphosphate

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.